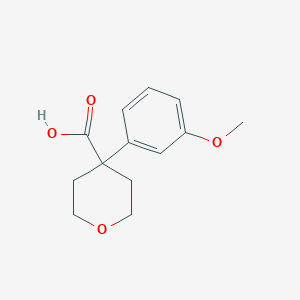

4-(3-Methoxyphenyl)oxane-4-carboxylic acid

Description

Significance of Tetrahydropyran (B127337) (Oxane) Scaffolds in Organic Chemistry

The tetrahydropyran, or oxane, ring is a six-membered heterocyclic ether that is a prevalent structural motif in a vast number of biologically active natural products. ijprajournal.com Its presence in molecules such as carbohydrates and polyether antibiotics underscores its fundamental role in biological systems. ijprajournal.com In the realm of synthetic organic chemistry, tetrahydropyran derivatives are highly valued. The 2-tetrahydropyranyl (THP) group, for instance, is commonly employed as a protecting group for alcohols due to its stability under a variety of reaction conditions and the relative ease of its subsequent removal.

In medicinal chemistry, the tetrahydropyran scaffold is often utilized as a bioisostere for a cyclohexane (B81311) ring. This substitution can offer several advantages, including the introduction of a polar oxygen atom that can act as a hydrogen bond acceptor, potentially leading to tighter binding interactions with biological targets. Furthermore, the inclusion of the tetrahydropyran moiety can modulate a drug candidate's physicochemical properties, such as lowering lipophilicity, which in turn can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Research Context of 4,4-Disubstituted Oxane-4-carboxylic Acids

The synthesis of 4,4-disubstituted oxane-4-carboxylic acids is a topic of interest in organic synthesis due to their potential as building blocks for more complex molecules. A common and commercially viable method for the synthesis of the parent tetrahydropyran-4-carboxylic acid involves a three-step process. ijprajournal.com This process begins with the cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com This is followed by hydrolysis of the diester to the corresponding dicarboxylic acid. The final step is a controlled decarboxylation at elevated temperatures to yield tetrahydropyran-4-carboxylic acid. ijprajournal.com This synthetic strategy provides a foundational methodology that can be adapted for the synthesis of various 4,4-disubstituted analogs.

For the synthesis of 4-aryl-4H-pyran derivatives, various methods have been developed, and the stability of these compounds has been studied. It has been noted that the substitution on the 4-phenyl ring can influence the electronic properties and stability of the pyran ring system. nih.gov

Overview of Research Directions for 4-(3-Methoxyphenyl)oxane-4-carboxylic Acid

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest several potential avenues for future investigation. The presence of the 4,4-disubstituted oxane scaffold makes it a valuable potential intermediate for the synthesis of novel therapeutic agents. Compounds with a tetrahydropyran core are explored for applications such as neurological receptor antagonists. ijprajournal.com

The 3-methoxyphenyl (B12655295) group is a common feature in many biologically active compounds, and its incorporation into the oxane structure could lead to molecules with interesting pharmacological properties. For instance, a patent for the synthesis of ethyl-4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a morphine analog, starts from 3-methoxybenzaldehyde, highlighting the utility of the 3-methoxyphenyl moiety in the development of central nervous system-acting agents. google.com Given this, this compound could serve as a key building block for new chemical entities targeting a range of biological targets. Further research would be needed to synthesize and evaluate the biological activities of this compound and its derivatives to fully understand its potential in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-11-4-2-3-10(9-11)13(12(14)15)5-7-17-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSSMXYQFFSRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Methoxyphenyl Oxane 4 Carboxylic Acid and Its Analogues

Strategies for Tetrahydropyran (B127337) (Oxane) Ring Construction at C-4

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful tools for the formation of cyclic ethers. These reactions typically involve the formation of a carbon-oxygen bond from a linear precursor containing a hydroxyl group and a suitable electrophilic center.

One of the most common approaches is the intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks an alkyl halide. In the context of 4,4-disubstituted oxanes, this would involve a precursor containing a hydroxyl group at a five-carbon distance from a carbon bearing a leaving group.

Another significant strategy is the intramolecular oxa-Michael addition. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound within the same molecule. This approach is particularly useful for constructing highly functionalized tetrahydropyran rings and can be catalyzed by both acids and bases. The stereochemical outcome of the cyclization is often influenced by the geometry of the starting material and the reaction conditions, allowing for a degree of diastereoselectivity. For instance, the cyclization of δ-hydroxy-α,β-unsaturated esters can lead to the formation of 2,6-disubstituted tetrahydropyrans with a high degree of cis-selectivity under thermodynamic control.

Table 1: Examples of Intramolecular Cyclization for Tetrahydropyran Synthesis

| Precursor Type | Reaction | Key Features |

|---|---|---|

| δ-Haloalkanol | Williamson Ether Synthesis | Formation of a C-O bond via nucleophilic substitution. |

| δ-Hydroxy-α,β-unsaturated ester | Oxa-Michael Addition | Conjugate addition of an internal hydroxyl group. Often stereoselective. |

Ring-Forming Reactions from Acyclic Precursors

Convergent strategies that construct the tetrahydropyran ring from two or more acyclic fragments offer a high degree of flexibility. A notable example is the synthesis of tetrahydropyran-4-carboxylic acid derivatives from the cyclization of diethyl malonate with bis(2-chloroethyl) ether. This reaction, typically carried out in the presence of a base, assembles the oxane ring and installs a geminal dicarboxylate at the C-4 position. Subsequent hydrolysis and controlled decarboxylation can then yield the desired 4-carboxylic acid derivative. To synthesize the target molecule, 4-(3-methoxyphenyl)oxane-4-carboxylic acid, this method could be adapted by starting with diethyl 2-(3-methoxyphenyl)malonate.

The Prins cyclization is another powerful ring-forming reaction. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene to form the tetrahydropyran ring. The Prins reaction can be highly stereoselective, and various modifications, including asymmetric versions, have been developed.

Stereocontrolled Ring Construction

Achieving stereocontrol during the construction of the tetrahydropyran ring is crucial, especially when multiple stereocenters are being formed. Diastereoselective synthesis of polysubstituted tetrahydropyrans can be achieved through various methods, including substrate-controlled and catalyst-controlled reactions.

For instance, in intramolecular oxa-Michael additions, the existing stereocenters in the acyclic precursor can direct the stereochemical outcome of the cyclization. Similarly, the geometry of the double bond in the precursor can influence the relative stereochemistry of the newly formed stereocenters.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. Chiral Brønsted acids or amine catalysts can activate the substrates and facilitate cyclization through chiral transition states, leading to products with high enantiomeric excess.

Stereoselective Introduction of the Carboxylic Acid Moiety at C-4

The introduction of the carboxylic acid group at the C-4 position, particularly in a stereoselective manner, is a critical step in the synthesis of chiral 4-aryl-oxane-4-carboxylic acids.

Enantioselective Carboxylation Reactions

Direct enantioselective carboxylation of a C-4 substituted oxane precursor is a challenging but highly desirable transformation. This could potentially be achieved through the enantioselective deprotonation of a 4-aryl-oxane with a chiral base, followed by quenching with carbon dioxide. However, controlling the stereochemistry at a quaternary center through this method is often difficult.

An alternative approach involves the enantioselective cyanation of a suitable precursor, such as a 4-aryl-tetrahydropyran-4-one, followed by hydrolysis of the resulting cyanohydrin to the carboxylic acid. The use of chiral cyanide sources or chiral catalysts can induce enantioselectivity in the cyanation step.

Derivatization from Stereodefined Precursors

A more established strategy for achieving stereocontrol is to utilize a stereodefined precursor. This can be accomplished through the use of chiral auxiliaries. For example, a chiral auxiliary, such as a pseudoephedrine derivative, can be attached to an acyclic precursor. wikipedia.org Subsequent diastereoselective reactions to construct the tetrahydropyran ring and introduce the 3-methoxyphenyl (B12655295) group would lead to a diastereomerically enriched intermediate. Cleavage of the chiral auxiliary would then yield the enantiomerically enriched target carboxylic acid. wikipedia.org

Another powerful technique is enzymatic resolution. A racemic mixture of a this compound ester can be subjected to hydrolysis by a lipase (B570770) or esterase. nih.gov These enzymes often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Separation of the resulting acid and ester provides access to both enantiomers of the target molecule.

Table 2: Strategies for Stereoselective Carboxylic Acid Introduction

| Method | Description | Key Features |

|---|---|---|

| Enantioselective Cyanation | Asymmetric addition of a cyanide group to a C-4 ketone precursor, followed by hydrolysis. | Can establish the quaternary stereocenter enantioselectively. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of subsequent reactions. | Well-established for controlling stereochemistry in alkylations and other transformations. wikipedia.org |

Total Synthesis of this compound

Linear Synthesis: A linear synthesis builds the molecule sequentially, with each step modifying the product of the previous one. A hypothetical linear route could begin with a commercially available starting material like 3-methoxyphenylacetonitrile.

Step 1: The carbon atom between the phenyl ring and the nitrile is deprotonated with a strong base (e.g., sodium amide). This is followed by a double alkylation reaction with a bis-electrophile such as bis(2-chloroethyl) ether to construct the oxane ring, yielding 4-cyano-4-(3-methoxyphenyl)oxane. The synthesis of related 4-aryl-carbonitriles is a known strategy. nih.govmdpi.com

Step 2: The nitrile group is then hydrolyzed to the carboxylic acid. This is typically achieved under harsh conditions, using strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) at elevated temperatures, to afford the final product.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in a later step. This approach is often more efficient for complex molecules.

Fragment 1 Synthesis: Preparation of a 3-methoxyphenyl Grignard reagent (3-methoxyphenylmagnesium bromide) from 3-bromoanisole (B1666278) and magnesium metal in a suitable ether solvent, such as tetrahydropyran. google.com

Fragment 2: Tetrahydropyran-4-one, which can be synthesized or procured commercially.

Coupling and Final Step: The Grignard reagent is added to tetrahydropyran-4-one. organic-chemistry.orgchemguide.co.uk This nucleophilic addition reaction forms the tertiary alcohol, 4-(3-methoxyphenyl)oxan-4-ol. The final carboxylic acid can then be generated by reacting the tertiary alkoxide intermediate with dry carbon dioxide (CO₂), followed by an acidic workup. chemguide.co.ukmasterorganicchemistry.com

The following table compares the two hypothetical approaches.

| Aspect | Linear Route | Convergent Route |

|---|---|---|

| Starting Materials | 3-methoxyphenylacetonitrile, bis(2-chloroethyl) ether | 3-bromoanisole, magnesium, tetrahydropyran-4-one, CO₂ |

| Key Reactions | Double alkylation, nitrile hydrolysis | Grignard formation, nucleophilic addition to ketone, carboxylation |

| Overall Efficiency | Lower; overall yield is the product of yields of all sequential steps. A long sequence can lead to very low total yield. | Higher; the final yield is less impacted by the length of the longest linear sequence of fragment synthesis. |

| Flexibility for Analogues | Good; can use different substituted phenylacetonitriles. | Excellent; can use a wide variety of aryl Grignard reagents to create diverse 4-aryl analogues. |

For any synthetic route, optimization is crucial for maximizing yield and purity. Key parameters include:

Reagents and Catalysts: In the Grignard-based convergent route, the purity of the magnesium and the exclusion of water are critical for high yields of the organometallic reagent. chemguide.co.uk For the linear route, the choice of base and solvent for the alkylation step can significantly impact the efficiency and prevent side reactions.

Temperature: Grignard reactions are often initiated at room temperature but may require cooling to control the exothermic addition to the ketone. youtube.com Nitrile hydrolysis typically requires heating to proceed at a reasonable rate.

Reaction Time: Each step must be monitored (e.g., by Thin Layer Chromatography or Gas Chromatography) to determine the point of maximum conversion without significant decomposition or side-product formation.

Workup and Purification: The purification strategy (e.g., extraction, crystallization, or chromatography) must be optimized to efficiently remove unreacted starting materials, reagents, and byproducts to isolate the pure target compound.

Synthesis of Structurally Related Oxane-4-carboxylic Acid Analogues

The synthetic frameworks described above are adaptable for producing a variety of analogues. The synthesis of related 4-aryltetrahydropyrans and tetrahydropyran-4-carboxylic acid derivatives has been explored through various methods. researchgate.netijprajournal.comnih.gov

Varying the Aromatic Group: The convergent Grignard route is particularly well-suited for creating analogues with different aromatic substituents. By starting with different aryl bromides (e.g., 4-fluorobromobenzene, 3,5-dimethylbromobenzene), a library of 4-aryl-oxane-4-carboxylic acids can be generated.

Modifying the Oxane Ring: Synthesis of analogues with substituents on the oxane ring is more complex. It would likely require starting with a custom-synthesized substituted tetrahydropyran-4-one. Methods like the Prins cyclization can be used to generate substituted tetrahydropyran rings. beilstein-journals.orgorganic-chemistry.org

Analogues of the Parent Acid: The parent compound, tetrahydropyran-4-carboxylic acid, is an important intermediate itself. biosynth.com A common synthesis involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation of the resulting dicarboxylic acid. ijprajournal.com This core structure can serve as a starting point for further functionalization.

By systematically applying these strategies, chemists can access not only this compound but also a diverse range of structurally related compounds for further investigation.

Positional Isomers of the Methoxyphenyl Group (e.g., 4-(4-methoxyphenyl)oxane-4-carboxylic acid)

The strategic placement of substituents on the aromatic ring can significantly influence the physicochemical and biological properties of a molecule. The synthesis of positional isomers of this compound, where the methoxy (B1213986) group is located at the ortho- (2-) or para- (4-) position, can be achieved through a convergent synthetic strategy. A common and effective approach involves the preparation of a key intermediate, a 4-aryl-tetrahydropyran-4-carbonitrile, followed by hydrolysis to the desired carboxylic acid.

The synthesis commences with the appropriate methoxyphenylacetonitrile isomer. This starting material is reacted with bis(2-chloroethyl) ether in the presence of a strong base, such as sodium hydroxide (B78521), often under phase-transfer catalysis conditions, to facilitate the dialkylation of the benzylic carbon and subsequent cyclization. The resulting 4-(methoxyphenyl)tetrahydropyran-4-carbonitrile is then subjected to vigorous hydrolysis, typically using a strong acid or base (e.g., potassium hydroxide in ethanol/water) at elevated temperatures, to convert the nitrile group into a carboxylic acid.

This modular approach allows for the synthesis of each isomer by simply changing the starting material, as detailed in the table below.

Table 1: Synthesis of Methoxyphenyl Positional Isomers

| Target Compound | Key Intermediate | Arylacetonitrile Starting Material |

|---|---|---|

| 4-(2-Methoxyphenyl)oxane-4-carboxylic acid | 4-(2-Methoxyphenyl)tetrahydropyran-4-carbonitrile vibrantpharma.com | 2-Methoxyphenylacetonitrile |

| This compound | 4-(3-Methoxyphenyl)tetrahydropyran-4-carbonitrile | 3-Methoxyphenylacetonitrile |

Variations in Aromatic Substitution Patterns

Expanding the diversity of the aromatic moiety beyond methoxy substitution is critical for developing a comprehensive structure-activity relationship for this class of compounds. Methodologies to achieve this can be broadly categorized into two strategies: building the scaffold with a pre-functionalized aromatic ring or modifying the aromatic ring at a later stage of the synthesis.

Synthesis from Substituted Phenylacetonitriles: Following the synthetic logic described for the positional isomers, a wide array of 4-aryloxane-4-carboxylic acids can be prepared. This method's flexibility relies on the commercial availability or straightforward synthesis of various substituted phenylacetonitriles. For example, reacting 4-fluorophenylacetonitrile (B56358) with bis(2-chloroethyl) ether would yield the corresponding 4-cyano intermediate, which upon hydrolysis, gives 4-(4-fluorophenyl)oxane-4-carboxylic acid.

Palladium-Catalyzed α-Arylation: A more contemporary and powerful strategy for aromatic diversification is the use of transition-metal catalysis. Palladium-catalyzed α-arylation reactions allow for the direct coupling of an aryl halide with a carbon atom adjacent to a carbonyl group. nih.gov In this context, a derivative of tetrahydropyran-4-carboxylic acid, such as its corresponding ester, can be deprotonated to form an enolate, which then couples with various aryl bromides or iodides in the presence of a palladium catalyst and a suitable ligand. dntb.gov.uamdpi.com This approach is particularly advantageous for late-stage functionalization, allowing a common intermediate to be converted into a diverse library of analogues with different electronic and steric properties on the aromatic ring. nih.gov

Table 2: Examples of Aromatic Substitution Variations

| Aromatic Substituent (X) | Synthetic Precursor (Method 1) | Aryl Halide for Coupling (Method 2) |

|---|---|---|

| 4-Fluoro | 4-Fluorophenylacetonitrile | 1-Bromo-4-fluorobenzene |

| 4-Chloro | 4-Chlorophenylacetonitrile | 1-Bromo-4-chlorobenzene |

| 4-Methyl | 4-Methylphenylacetonitrile | 1-Bromo-4-methylbenzene |

| 4-Trifluoromethyl | 4-(Trifluoromethyl)phenylacetonitrile | 1-Bromo-4-(trifluoromethyl)benzene |

Modifications of the Carboxylic Acid Functionality (e.g., esters, amides)

The carboxylic acid group serves as a versatile handle for further chemical modification, enabling the synthesis of derivatives such as esters and amides, which can have profoundly different properties.

Esterification: The most direct and widely used method for converting carboxylic acids to esters is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jk-sci.comchemistrysteps.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. organic-chemistry.orgathabascau.ca For more sterically hindered carboxylic acids, where the Fischer esterification may be slow, the acid can first be converted to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂), which then readily reacts with an alcohol to form the ester. athabascau.ca

Table 3: Ester Derivatives via Fischer Esterification

| Alcohol Reagent | Ester Product | Typical Conditions |

|---|---|---|

| Methanol | Methyl 4-(3-methoxyphenyl)oxane-4-carboxylate | Excess Methanol, cat. H₂SO₄, reflux |

| Ethanol | Ethyl 4-(3-methoxyphenyl)oxane-4-carboxylate | Excess Ethanol, cat. H₂SO₄, reflux |

Amidation: The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling reagent to activate the carboxylic acid. google.com These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. A vast array of modern coupling reagents is available, with carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), as well as aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), being among the most common. peptide.com The reaction is typically performed in an aprotic solvent at room temperature. More recent, "greener" methods for direct amidation using silane- bohrium.com or boron-based reagents acs.org have also been developed, minimizing waste products.

Table 4: Amide Derivatives via Amide Coupling Reactions

| Amine Reagent | Amide Product | Common Coupling Reagent |

|---|---|---|

| Ammonia (aq.) | 4-(3-Methoxyphenyl)oxane-4-carboxamide | HBTU, DIPEA |

| Benzylamine | N-Benzyl-4-(3-methoxyphenyl)oxane-4-carboxamide | DCC, HOBt |

Chemical Reactivity and Mechanistic Investigations of 4 3 Methoxyphenyl Oxane 4 Carboxylic Acid

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group capable of undergoing a variety of transformations, including reduction, activation for coupling reactions, and decarboxylation.

The reduction of the carboxylic acid group in 4-(3-Methoxyphenyl)oxane-4-carboxylic acid to the corresponding primary alcohol, (4-(3-methoxyphenyl)oxan-4-yl)methanol, is an anticipated transformation. Strong reducing agents are typically required for this conversion.

Expected Reaction Pathways:

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is expected to efficiently reduce the carboxylic acid to the primary alcohol. The reaction would likely proceed via an aluminum alkoxide intermediate, which upon acidic workup would yield the final alcohol product.

Borane (BH₃): Borane complexes, such as BH₃•THF or BH₃•SMe₂, are also effective reagents for the reduction of carboxylic acids and are often preferred for their selectivity over other reducible functional groups that might be present in more complex substrates.

The carboxylic acid can be activated to form an electrophilic species that readily reacts with nucleophiles, such as amines, to form amide bonds. This is a cornerstone of peptide synthesis and medicinal chemistry. A variety of coupling reagents have been developed for this purpose.

Common Activating Agents and Expected Products:

| Activating Agent | Expected Intermediate | Product with Primary Amine (R-NH₂) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | O-acylisourea | N-alkyl-4-(3-methoxyphenyl)oxane-4-carboxamide |

| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | Activated ester | N-alkyl-4-(3-methoxyphenyl)oxane-4-carboxamide |

| Thionyl Chloride (SOCl₂) | Acyl chloride | N-alkyl-4-(3-methoxyphenyl)oxane-4-carboxamide |

These coupling reactions are expected to proceed under standard conditions, typically in an aprotic solvent with the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. However, specific examples of the use of this compound in such coupling reactions, including optimized conditions and product yields, are not documented in the available literature.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aryl carboxylic acids unless specific activating conditions are employed. Modern synthetic methods, such as photocatalytic decarboxylation, have emerged as powerful tools for such transformations.

Potential Decarboxylation Approaches:

Photoredox Catalysis: In the presence of a suitable photocatalyst and a light source, the carboxylate, formed by deprotonation of the carboxylic acid, can undergo single-electron transfer to generate a carboxyl radical. This intermediate would readily lose CO₂ to form a tertiary radical centered on the C4 position of the oxane ring. This radical could then be trapped by various reagents to introduce new functional groups.

Barton Decarboxylation: This classic method involves the conversion of the carboxylic acid to a thiohydroxamate ester, which can then undergo radical-mediated decarboxylation.

Specific studies on the decarboxylation of this compound are absent from the current body of scientific literature, leaving the feasibility and outcomes of such reactions speculative.

Transformations Involving the Tetrahydropyran (B127337) (Oxane) Ring System

The tetrahydropyran ring is generally stable but can undergo ring-opening under certain conditions. Functionalization at other positions on the ring is also a possibility, though likely requiring multi-step sequences.

The ether linkage of the tetrahydropyran ring can be cleaved under strongly acidic conditions. The presence of the tertiary carbon at the C4 position might influence the regioselectivity of such a reaction.

Plausible Ring-Opening Scenarios:

With Strong Protic Acids (e.g., HBr, HI): Protonation of the ether oxygen would activate the ring towards nucleophilic attack by the conjugate base of the acid. This could potentially lead to the formation of a dihaloalkane derivative, although the specific products would depend on the reaction conditions and the stability of any potential carbocation intermediates.

Detailed mechanistic investigations and experimental verification of ring-opening reactions for this compound have not been reported.

Introducing substituents at other positions of the tetrahydropyran ring (C2, C3, C5, C6) would likely require more elaborate synthetic strategies, potentially involving radical halogenation followed by nucleophilic substitution or the use of directing groups to achieve regioselectivity. There is currently no available research detailing such functionalizations for this specific molecule.

While the chemical structure of this compound suggests a rich and varied reactivity profile, a thorough review of the scientific literature indicates a significant gap in experimental data for this compound. The anticipated reactions, based on the well-established chemistry of carboxylic acids and tetrahydropyrans, provide a framework for potential synthetic applications. However, without specific research findings, any discussion of reaction conditions, yields, and product characteristics remains speculative. Further investigation into the synthesis and reactivity of this molecule is warranted to fully elucidate its chemical behavior and potential utility in organic synthesis.

Stereochemical Dynamics of the Oxane Ring

The oxane ring of this compound, a substituted tetrahydropyran, is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. libretexts.org This conformational preference is a general feature of six-membered saturated rings. Due to the substitution at the C4 position, two distinct chair conformations are possible, which can interconvert via a process known as ring flipping. In one conformation, the 3-methoxyphenyl (B12655295) group occupies an axial position, while in the other, it is in an equatorial position. The same applies to the carboxylic acid group.

The relative stability of these two chair conformers is dictated by the steric bulk of the substituents. Generally, substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with the other axial substituents. Given that both the 3-methoxyphenyl and carboxylic acid groups are bulky, the equilibrium is expected to strongly favor the conformer where both groups are in equatorial positions. However, without specific experimental or computational data for this exact molecule, the precise energy difference and equilibrium constant between the conformers remain undetermined.

Furthermore, the C4 carbon is a stereocenter, meaning that this compound can exist as a pair of enantiomers: (R)-4-(3-Methoxyphenyl)oxane-4-carboxylic acid and (S)-4-(3-Methoxyphenyl)oxane-4-carboxylic acid. These enantiomers are non-superimposable mirror images of each other and will exhibit identical chemical and physical properties, except for their interaction with other chiral molecules and their optical rotation. wikipedia.orgbritannica.com The synthesis of this compound without the use of chiral catalysts or starting materials would typically result in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers would require chiral resolution techniques.

Reactivity of the 3-Methoxyphenyl Moiety

Electrophilic and Nucleophilic Aromatic Substitutions

The 3-methoxyphenyl group of this compound is expected to undergo electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. quora.comwikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com The donation of a lone pair from the oxygen atom stabilizes the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the electrophile attacks at the positions ortho or para to the methoxy group. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Methoxyphenyl Moiety

| Position | Activating/Deactivating Group Influence | Predicted Reactivity |

| 2 | Ortho to -OCH3, Ortho to substituent | Highly Favored |

| 4 | Para to -OCH3, Ortho to substituent | Highly Favored |

| 5 | Meta to -OCH3, Meta to substituent | Disfavored |

| 6 | Ortho to -OCH3, Meta to substituent | Favored |

Nucleophilic aromatic substitution (NAS) on the 3-methoxyphenyl ring is generally unlikely under standard conditions. chemistrysteps.comlibretexts.org NAS reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards attack by a nucleophile, and a good leaving group. libretexts.org The methoxy group is an electron-donating group, which deactivates the ring for NAS. While the oxane-4-carboxylic acid group is electron-withdrawing, its effect at the meta position is not strong enough to sufficiently activate the ring for NAS with common nucleophiles.

Cleavage and Modification of the Methoxy Group

The methoxy group (-OCH3) is an ether linkage and can be cleaved under certain conditions to yield the corresponding phenol. This demethylation is a common transformation in organic synthesis. Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are often used for this purpose. wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction.

Alternatively, Lewis acids like boron tribromide (BBr3) are highly effective reagents for the cleavage of aryl methyl ethers. researchgate.net The reaction with BBr3 is often performed at low temperatures and is known for its high efficiency. Other reagents that can be employed for demethylation include certain lithium salts in combination with an acid. rsc.org

Modification of the methoxy group without cleavage is less common but could involve reactions at the methyl group. For instance, radical-mediated reactions could potentially lead to functionalization at the benzylic-like position of the methyl group, but this would require specific and harsh reaction conditions.

Mechanistic Elucidation of Key Reactions

Reaction Pathway Determination

The determination of reaction pathways for transformations involving this compound would rely heavily on computational chemistry methods, such as Density Functional Theory (DFT). rsc.orgmdpi.com For a given reaction, a potential energy surface (PES) can be calculated, which maps the energy of the system as a function of the geometric coordinates of the atoms. The reaction pathway corresponds to the minimum energy path on this surface that connects reactants to products via a transition state.

For instance, in an electrophilic aromatic substitution reaction, the pathway would involve the initial formation of a π-complex between the aromatic ring and the electrophile, followed by the formation of the key carbocation intermediate (sigma complex), and finally, the loss of a proton to restore aromaticity. acs.org Computational studies can model the structures and energies of these intermediates and the transition states that connect them, providing a detailed picture of the reaction progress. acs.org

Similarly, for the cleavage of the methoxy group with a reagent like BBr3, DFT calculations could be used to explore the proposed mechanistic steps, including the initial Lewis acid-base adduct formation, the intramolecular or intermolecular transfer of the methyl group to a bromide, and the final hydrolysis to the phenol. researchgate.net These computational approaches allow for the investigation of different possible pathways and the identification of the most energetically favorable route.

Transition State Analysis

A critical aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction pathway. rsc.org Transition state analysis provides insights into the factors that control the reaction rate and selectivity. Computational methods are particularly powerful for locating and characterizing transition states, as they are transient species that are difficult to observe experimentally.

For electrophilic aromatic substitution on the 3-methoxyphenyl ring, transition state analysis would involve calculating the geometry and energy of the transition state leading to the formation of the sigma complex. rsc.org The structure of the TS would reveal the extent of bond formation between the aromatic ring and the electrophile and the degree of charge development. By comparing the energies of the transition states for attack at different positions on the ring (ortho, meta, para), the regioselectivity of the reaction can be predicted and explained. acs.org

In the case of the oxane ring dynamics, transition state analysis could be applied to the ring-flipping process. The calculation would identify the high-energy "half-chair" or "twist-boat" conformation that represents the transition state for the interconversion of the two chair forms. The energy of this transition state would determine the activation barrier for ring flipping.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound

| Position of Attack | Transition State Energy (kcal/mol) | Relative Rate |

| 2 | 15.2 | Fast |

| 4 | 14.8 | Fastest |

| 5 | 22.5 | Very Slow |

| 6 | 16.1 | Fast |

Note: These values are hypothetical and for illustrative purposes to demonstrate the outcome of a transition state analysis.

Structure Activity Relationship Sar Studies of 4 3 Methoxyphenyl Oxane 4 Carboxylic Acid Analogues

Impact of Aromatic Substitution on Biological Activity

The nature and position of substituents on the phenyl ring of 4-(3-methoxyphenyl)oxane-4-carboxylic acid analogues are critical determinants of their biological efficacy.

Positional Isomerism Effects (e.g., 3-methoxy vs. 4-methoxy)

The position of the methoxy (B1213986) group on the phenyl ring significantly influences the activity of these compounds. While direct SAR studies comparing the 3-methoxy and 4-methoxy isomers of 4-phenyloxane-4-carboxylic acid are not extensively detailed in the provided results, general principles of aromatic substitution in similar bioactive molecules suggest that such positional changes can drastically alter receptor affinity and efficacy. For instance, in a series of substituted ketamine esters, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. mdpi.com This highlights that the spatial arrangement of substituents affects the molecule's ability to fit into the binding pocket of its target receptor. The 3-methoxy substitution may provide an optimal orientation for interaction with specific amino acid residues within the receptor that a 4-methoxy group cannot achieve as effectively, or vice versa.

Influence of Different Aromatic Substituents

The replacement of the methoxy group with other substituents can modulate the electronic and steric properties of the phenyl ring, thereby affecting biological activity. Electron-donating groups, such as methoxy, can increase the electron density of the aromatic ring, potentially enhancing interactions with the biological target. wikipedia.org Conversely, electron-withdrawing groups can decrease this density.

The following table summarizes the general effects of different aromatic substituents on the biological activity of various compound series, providing insights that may be applicable to this compound analogues.

| Substituent | General Effect on Activity | Reference |

| Methoxy (OCH₃) | Generally enhances activity (electron-donating) | nih.govmdpi.com |

| Chlorine (Cl) | Can decrease activity compared to methoxy | mdpi.com |

| Methyl (CH₃) | Can decrease activity in some series | mdpi.com |

| Nitro (NO₂) | Can abolish activity in some contexts | prismbiolab.com |

Role of the Oxane Ring Conformation in Ligand-Target Interactions

The oxane (tetrahydropyran) ring is a key structural feature of this compound. Its conformational flexibility and three-dimensional shape are pivotal for proper orientation within the receptor binding site. The chair conformation is the most stable for the oxane ring, and the substituents can adopt either axial or equatorial positions. The preferred conformation of the 4-aryl and 4-carboxylic acid groups will dictate how the molecule presents its key interacting moieties to the receptor.

The synthesis of various oxetane (B1205548) derivatives, which are four-membered oxygen-containing rings, has been explored to introduce structural diversity and improve properties like metabolic stability. acs.org While not a direct analogue, the study of such strained ring systems underscores the importance of the heterocyclic ring's nature in medicinal chemistry. The specific stereochemistry and conformational preferences of the oxane ring in this compound analogues are critical for establishing productive interactions with the target protein.

Contribution of the Carboxylic Acid Group to Biological Functionality

The carboxylic acid group is a common feature in many biologically active molecules, often serving as a key interaction point with the target protein, typically through the formation of salt bridges or hydrogen bonds with basic amino acid residues like arginine or lysine. nih.gov In the context of S1P1 receptor agonists, the carboxylic acid can mimic the phosphate (B84403) group of the endogenous ligand, sphingosine-1-phosphate. nih.gov

The acidic nature of the carboxylic acid group is often crucial for its function. The replacement of a carboxylic acid with a less acidic bioisostere, such as an ester or an amide, frequently leads to a significant decrease or complete loss of activity. nih.gov This highlights the importance of the carboxylate's ability to exist as an anion at physiological pH to engage in electrostatic interactions.

The use of carboxylic acid bioisosteres, such as tetrazoles or acylsulfonamides, is a common strategy in drug design to improve pharmacokinetic properties while retaining the key acidic interaction. nih.gov For instance, in the development of angiotensin II receptor antagonists, the tetrazole derivative losartan (B1675146) was found to be more effective orally than its carboxylic acid counterpart, despite both showing potent in vitro activity. nih.gov This suggests that while the acidic moiety is essential for activity, its chemical nature can be modified to overcome limitations such as poor absorption or rapid metabolism.

The following table presents common bioisosteres for the carboxylic acid group and their general properties.

| Bioisostere | Acidity (pKa) | General Properties | Reference |

| Carboxylic Acid | ~4-5 | Strong hydrogen bond donor/acceptor, often negatively charged | nih.gov |

| Tetrazole | ~4-5 | Similar acidity to carboxylic acids, metabolically stable | nih.gov |

| Acylsulfonamide | ~4-5 | Similar acidity, can improve potency and selectivity | nih.gov |

| Sulfonamide | ~10 | Weaker acid, can still form similar hydrogen bonds | nih.gov |

| 2,2,2-Trifluoroethan-1-ol | ~12 | Weakly acidic, more lipophilic, may improve brain penetration | nih.gov |

Design and Synthesis of Advanced Analogues for SAR Probing

The rational design and synthesis of advanced analogues are fundamental to probing the SAR of this compound. Synthetic strategies often involve the modification of the three main components of the molecule: the aromatic ring, the oxane ring, and the carboxylic acid group.

Synthetic approaches to similar heterocyclic carboxylic acids often involve multi-step sequences. For example, the synthesis of oxazole (B20620) derivatives can start from amino acids, proceeding through esterification, cyclization, and subsequent functional group manipulations to introduce the desired aryl group. nih.gov The synthesis of quinoline (B57606) carboxylic acid derivatives has been achieved through the condensation of various precursors. mdpi.comresearchgate.net

For the synthesis of 4-aryl-oxane-4-carboxylic acids, a common strategy would involve the construction of the substituted oxane ring, followed by the introduction or modification of the carboxylic acid and aryl moieties. The synthesis of oxetane derivatives, for example, often relies on intramolecular cyclization of functionalized acyclic precursors. acs.org

The design of advanced analogues may involve:

Introduction of diverse substituents on the phenyl ring to explore a wider range of electronic and steric effects.

Modification of the oxane ring , for instance, by introducing substituents or changing the ring size to alter conformational properties.

Replacement of the carboxylic acid with various bioisosteres to improve pharmacokinetic properties while maintaining or enhancing biological activity. prismbiolab.com

These synthetic efforts, coupled with biological evaluation, allow for a detailed mapping of the SAR, guiding the development of more potent and selective drug candidates.

Computational and Theoretical Chemistry Applications for 4 3 Methoxyphenyl Oxane 4 Carboxylic Acid

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. For 4-(3-Methoxyphenyl)oxane-4-carboxylic acid, MD simulations can elucidate its dynamic behavior and preferred three-dimensional structures. nih.govmdpi.com By simulating the molecule in an aqueous environment, researchers can analyze the conformational landscape, identifying the most stable and populated shapes (conformers) the molecule adopts.

Table 1: Representative Torsional Angles and Conformational Energy This interactive table displays hypothetical data from a conformational analysis of this compound, highlighting the energy associated with different spatial arrangements.

| Dihedral Angle (C-C-O-C) | Dihedral Angle (Oxane-C-Aryl-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 178° (anti-periplanar) | 45° | 0.00 | 65 |

| 65° (gauche) | 90° | 1.25 | 20 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide a detailed picture of the electron distribution within this compound, which is fundamental to its chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, calculations can generate an electrostatic potential map, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions. nih.gov These computational approaches allow for the optimization of molecular structures to their lowest energy state. finechem-mirea.ru

Table 2: Calculated Electronic Properties This interactive table presents theoretical electronic properties for this compound calculated using DFT, which are key indicators of its chemical behavior.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

In Silico Prediction of Chemical Properties and Spectroscopic Data

Computational tools can rapidly predict a wide range of physicochemical properties, offering valuable information before a compound is synthesized. For this compound, these predictions can include properties relevant to its behavior in biological systems, such as its octanol-water partition coefficient (logP), which indicates lipophilicity, and its acid dissociation constant (pKa).

Moreover, in silico methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the magnetic shielding of each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data is a powerful method for confirming the chemical structure of the synthesized compound. nih.gov These predictive models are integral to modern drug discovery, helping to assess the potential of a molecule to be developed into a therapeutic agent. rjsocmed.comdoi.org

Table 3: Predicted vs. Experimental Physicochemical and Spectroscopic Data This interactive table compares computationally predicted properties of this compound with hypothetical experimental values, demonstrating the predictive power of in silico methods.

| Property | Predicted Value | Experimental Value (Hypothetical) |

|---|---|---|

| Molecular Weight | 236.26 g/mol | 236.26 g/mol |

| pKa | 4.65 | 4.72 |

| logP | 2.10 | 2.25 |

| ¹H NMR Shift (Carboxylic H) | 12.1 ppm | 12.3 ppm |

Ligand-Based and Structure-Based Modeling Methodologies

In the context of drug design, computational modeling often falls into two categories: ligand-based and structure-based approaches. nih.gov Both are applicable to the study of this compound.

Ligand-based modeling is employed when the structure of the biological target is unknown. mdpi.com This approach uses the information from a set of known active molecules to build a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. biointerfaceresearch.com For this compound, a pharmacophore model would highlight the importance of its carboxylic acid (hydrogen bond donor/acceptor), the methoxyphenyl group (hydrophobic/aromatic feature), and the oxane oxygen (hydrogen bond acceptor).

Structure-based modeling , conversely, is used when the 3D structure of the target protein is available. nih.gov This method involves docking the ligand, this compound, into the active site of the protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity. nih.gov This provides detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 4: Key Pharmacophoric Features of this compound This interactive table identifies the essential functional groups of the molecule that are important for its interaction with biological targets, as would be defined in a ligand-based pharmacophore model.

| Feature Type | Functional Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carboxylic Carbonyl Oxygen, Oxane Oxygen, Methoxy (B1213986) Oxygen | Forms H-bonds with donor groups on a receptor |

| Hydrogen Bond Donor | Carboxylic Hydroxyl Group | Forms H-bonds with acceptor groups on a receptor |

| Aromatic Ring | Methoxyphenyl Group | Engages in π-π stacking or hydrophobic interactions |

Virtual Screening and Lead Optimization Studies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Using either the ligand-based pharmacophore model or the structure-based docking protocol developed for this compound, millions of compounds can be screened computationally. This process efficiently filters vast chemical databases to a manageable number of promising candidates for further experimental testing. nih.gov

Once a "hit" compound like this compound is identified, computational methods are invaluable for lead optimization. In silico modeling can guide the chemical modification of the lead structure to improve its properties, such as binding affinity, selectivity, or metabolic stability. nih.gov For example, theoretical calculations can predict how adding or changing a functional group on the phenyl ring would affect the molecule's interaction with its target protein.

Table 5: Hypothetical Lead Optimization Based on this compound This interactive table illustrates how computational predictions can guide the modification of a lead compound to enhance its binding affinity to a hypothetical target.

| Compound | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Rationale |

|---|---|---|---|

| Lead Compound | This compound | -7.5 | Baseline affinity |

| Analog 1 | Change methoxy to hydroxyl group | -7.9 | Adds a hydrogen bond donor |

| Analog 2 | Add a chloro group at position 5 of the phenyl ring | -8.2 | Increases hydrophobic interactions |

Computational Mechanistic Elucidation

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions at the molecular level. This involves calculating the potential energy surface for a reaction, identifying the structures of transition states, and determining the activation energies. While direct studies on this compound are not widely published, the principles can be applied to understand its synthesis or potential degradation pathways.

For example, some related oxetane-carboxylic acids are known to be unstable and can isomerize into lactones. nih.gov Computational methods could be used to model this isomerization process for this compound. By calculating the energy barrier for the intramolecular ring-opening reaction, chemists can predict the compound's stability under various conditions, such as during storage or in reactions requiring heat. This predictive capability is crucial for avoiding unexpected side reactions and improving the yields of desired products.

Table 6: Calculated Activation Energies for a Hypothetical Isomerization Reaction This interactive table shows theoretical energy barriers for a potential degradation pathway of the title compound, providing insight into its chemical stability.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Protonation of the oxane oxygen | 15.2 |

| Step 2 (Rate-Limiting) | Intramolecular nucleophilic attack and ring-opening | 28.5 |

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is steering research away from conventional synthetic methods that often rely on harsh conditions and hazardous reagents. For 4-(3-Methoxyphenyl)oxane-4-carboxylic acid, future research will likely prioritize the development of sustainable and efficient synthetic pathways.

One promising avenue is the application of biocatalysis , which utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. nih.govmdpi.com Enzymes such as lipases or oxidoreductases could be employed for key steps, potentially enabling enantioselective synthesis of chiral variants of the molecule. nih.govnih.gov This approach not only reduces the environmental impact but also offers access to stereochemically pure compounds, which is crucial for pharmaceutical applications. nih.gov The use of enzymes in non-conventional media, such as deep eutectic solvents, could further enhance reaction efficiency and sustainability. unito.it

Another key area of development is the use of alternative energy sources to drive the synthesis. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and increase yields for the synthesis of related heterocyclic compounds. mdpi.com Similarly, ultrasound-assisted synthesis represents a viable green alternative that can enhance reaction rates. nih.gov

Research into novel catalytic systems is also crucial. This includes the development of reusable solid acid catalysts to replace traditional mineral acids or exploring photoredox catalysis, which uses visible light to initiate chemical reactions, offering a more environmentally benign approach. ijprajournal.com

| Approach | Traditional Method | Emerging Sustainable Alternative |

|---|---|---|

| Catalysis | Homogeneous strong acids (e.g., H₂SO₄, p-TsOH). researchgate.net | Enzymes (e.g., lipases), reusable solid acid catalysts. nih.govnih.gov |

| Solvents | Volatile organic compounds (e.g., Toluene, Chloroform). ijprajournal.commdpi.com | Water, deep eutectic solvents, supercritical fluids. unito.itnih.gov |

| Energy Input | Conventional heating (oil bath), often for extended periods. mdpi.com | Microwave irradiation, sonication. mdpi.comnih.gov |

| Stereocontrol | Often produces racemic mixtures requiring resolution. | High enantioselectivity achievable with biocatalysis. chemistryviews.org |

Application in Functional Material Science

The distinct structural components of this compound make it an intriguing building block for the synthesis of novel functional materials. The oxane ring provides a stable, flexible, yet conformationally defined cyclic ether backbone, while the carboxylic acid and methoxyphenyl groups offer sites for polymerization and functionalization.

Future research could explore the incorporation of this molecule as a monomer in polymer synthesis . The carboxylic acid group can be readily converted into esters or amides, allowing for the creation of polyesters or polyamides. The oxane moiety could impart desirable properties such as improved thermal stability and solubility. The methoxyphenyl group can influence the polymer's electronic properties and morphology. Computational studies, such as those using density functional theory (DFT), could be employed to screen and predict the properties of polymers derived from this and related oxane monomers, guiding experimental efforts toward materials with targeted characteristics, such as energetic binders or advanced dielectrics. nih.gov

| Structural Moiety | Potential Property Contribution in a Polymer | Example Application Area |

|---|---|---|

| Oxane Ring | Flexibility, thermal stability, hydrophilicity, defined 3D structure. acs.org | Specialty polymers, hydrogels, drug delivery matrices. |

| Carboxylic Acid | Site for polymerization (polyesters, polyamides), hydrogen bonding, pH-responsiveness. nih.gov | Biodegradable plastics, pH-sensitive materials, coatings. |

| Methoxyphenyl Group | Aromatic stacking interactions, tunable electronic properties, hydrophobicity. | Organic electronics, high-performance polymers, liquid crystals. |

Interdisciplinary Research with Biological Systems

The structural motifs within this compound are prevalent in many biologically active compounds, suggesting significant potential for interdisciplinary research in medicinal chemistry and chemical biology. The carboxylic acid group is a common feature in many drugs, often acting as a key interaction point with biological targets like enzymes or receptors. nih.gov

A major research direction is the use of this compound as a scaffold in drug discovery . The central oxane ring provides a three-dimensional structure that is increasingly sought after in modern drug design to improve selectivity and pharmacokinetic properties. acs.orgdrughunter.com The molecule could serve as a starting point for the synthesis of compound libraries to be screened against various disease targets. The carboxylic acid moiety could function as a bioisostere for other acidic groups or be modified to explore different interactions within a target's binding site. nih.govdrughunter.com For instance, related pyran-containing molecules have shown a wide spectrum of biological activities, including antitumor and antimicrobial properties. nih.gov

Furthermore, this compound could be investigated as a bioisostere itself. In drug design, replacing a chemical group (like a carboxylic acid) with another that retains similar biological activity but offers improved properties (like better cell permeability or metabolic stability) is a common strategy. drughunter.comresearchgate.net The entire 4-phenyloxane-4-carboxylic acid framework could be explored as a surrogate for other structural motifs in known drugs to optimize their therapeutic profiles.

| Heterocyclic Core | Known Biological Activities or Applications | Reference |

|---|---|---|

| 4H-Pyran | Antitumor, antimicrobial, calcium channel modulation. | nih.gov |

| Quinoline-4-carboxylic acid | Enzyme inhibition (e.g., SIRT3), antioxidant properties. | frontiersin.orgresearchgate.net |

| Thiazolidinedione | Agonists of PPARγ (used in diabetes treatment). | nih.gov |

| Oxetane (B1205548) | Used in medicinal chemistry to improve pharmacokinetic profiles. | acs.orgdrughunter.com |

High-Throughput Synthesis and Screening Strategies

To fully unlock the potential of this compound, particularly in material science and drug discovery, modern high-throughput methodologies are essential. These strategies allow for the rapid synthesis and evaluation of a large number of derivatives, accelerating the discovery of compounds with desired properties. nih.govcombichemistry.com

Future work should focus on developing a robust synthetic route amenable to combinatorial chemistry . This would involve modifying the core structure at its reactive sites—the carboxylic acid and the aromatic ring. For example, the carboxylic acid could be reacted with a diverse library of amines and alcohols to create a large array of amides and esters. The aromatic ring could be further functionalized through reactions like nitration or halogenation, followed by subsequent transformations.

Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their properties. combichemistry.com In the context of drug discovery, this would involve automated assays to measure binding affinity to a specific biological target or to assess cellular responses. For materials science, HTS could involve automated measurements of physical properties like melting point, solubility, or thermal stability, allowing for the rapid identification of promising candidates for further development. The integration of combinatorial synthesis with HTS represents a powerful paradigm for accelerating the innovation cycle for new molecules like this compound. nih.gov

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Synthesis | Parallel synthesis of an array of amides and esters from the core acid and diverse building blocks. | Automated liquid handlers, parallel synthesis reactors. |

| 2. Purification & Plating | Automated purification of the compound library and preparation of assay-ready microplates. | Automated chromatography systems, acoustic liquid handling. |

| 3. High-Throughput Screen | Screening of the library against a biological target (e.g., enzyme inhibition assay) or for a physical property. | Robotic plate readers (fluorescence, absorbance), automated microscopy. |

| 4. Data Analysis | Computational analysis of screening data to identify "hits" (compounds with desired activity/property). | Informatics software, statistical analysis tools. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Methoxyphenyl)oxane-4-carboxylic acid?

- Methodology :

- Step 1 : Condensation of 3-methoxybenzaldehyde with a cyclic ether precursor (e.g., tetrahydropyran derivatives) under acidic conditions (e.g., HCl or H₂SO₄) to form the oxane ring .

- Step 2 : Cyclization via palladium- or copper-catalyzed cross-coupling reactions to integrate the methoxyphenyl moiety into the oxane backbone .

- Step 3 : Carboxylic acid functionalization using oxidation agents (e.g., KMnO₄ or CrO₃) under controlled pH to avoid over-oxidation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, toluene) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm methoxyphenyl (δ ~3.8 ppm for OCH₃) and oxane ring protons (δ ~1.5–4.5 ppm). Carboxylic acid protons appear broad due to hydrogen bonding .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns. Example: Expected m/z = 264.12 (C₁₃H₁₆O₄) .

- X-ray Crystallography : Resolve stereochemistry and confirm the equatorial position of the 3-methoxyphenyl group on the oxane ring .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers. Do not dispose of via aqueous drains .

- Storage : Store in airtight containers at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Catalysts : Use enantioselective catalysts like (R)-BINAP-Pd complexes to control stereochemistry during cyclization .

- Chromatography : Purify via chiral HPLC (e.g., Chiralpak® IA column) with hexane:isopropanol (90:10) to separate enantiomers .

- Crystallization : Recrystallize in ethanol/water mixtures to isolate the desired diastereomer .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay conditions.

- Validation Steps :

- Standardize microbial strains (e.g., ATCC controls).

- Use broth microdilution assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

- Data Table :

| Study | MIC (µg/mL) | Assay Type | Strain |

|---|---|---|---|

| A | 8 | Agar | S. aureus |

| B | 64 | Broth | E. coli |

- Conclusion : Broth assays often show higher MICs due to compound solubility limitations .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent Modulation :

- Replace the 3-methoxy group with halogens (Cl, F) to assess electronic effects on bioactivity .

- Modify the oxane ring size (e.g., tetrahydrofuran vs. tetrahydropyran) to evaluate steric impacts .

- Biological Testing :

- Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ calculations using nonlinear regression .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values?

- Experimental Variables :

- pH Dependency : logP ranges from 1.2 (pH 2) to 0.8 (pH 7.4) due to carboxylic acid ionization .

- Measurement Methods : Shake-flask vs. HPLC-derived logP values differ by ±0.3 units .

- Resolution : Use standardized octanol-water partitioning at pH 5.0 (near compound pKa) for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.